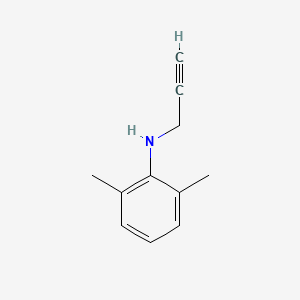

2,6-dimethyl-N-prop-2-ynyl-aniline

Descripción general

Descripción

2,6-dimethyl-N-prop-2-ynyl-aniline is an organic compound with the molecular formula C11H13N1. It has a molecular weight of 159.227621.

Synthesis Analysis

The synthesis of 2,6-dimethyl-N-prop-2-ynyl-aniline is not explicitly mentioned in the search results. However, related compounds such as 2,6-Dimethylaniline have been synthesized by reacting aniline with methanol in the presence of an acid catalyst2.Molecular Structure Analysis

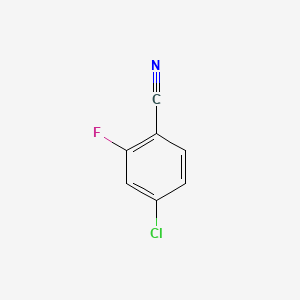

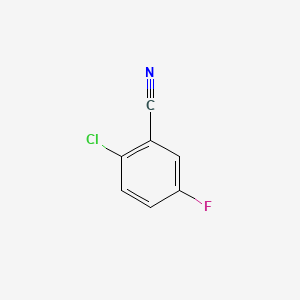

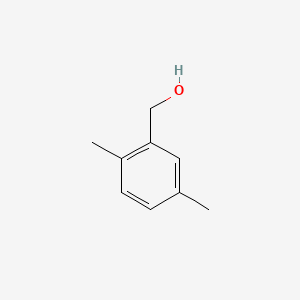

The molecular structure of 2,6-dimethyl-N-prop-2-ynyl-aniline consists of a benzene ring substituted with two methyl groups and one prop-2-ynyl group attached to a nitrogen atom1.

Chemical Reactions Analysis

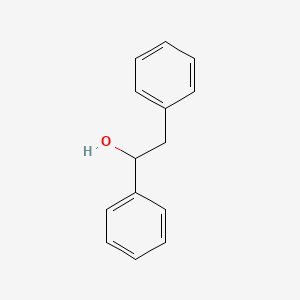

The specific chemical reactions involving 2,6-dimethyl-N-prop-2-ynyl-aniline are not detailed in the search results. However, related compounds like 2,6-Dimethylaniline can react with 1-Naphthaldehyde to form an intermediate, which can further react with maleic anhydride, acetic anhydride, and sodium acetate2.Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-dimethyl-N-prop-2-ynyl-aniline are not explicitly mentioned in the search results. However, related compounds like 2,6-Dimethylaniline have a melting point of 10-12 °C and a density of 1.01 g/mL at 25 °C3.Aplicaciones Científicas De Investigación

1. Acid-Catalyzed Rearrangements

2,6-dimethyl-N-prop-2-ynyl-aniline has been studied in acid-catalyzed rearrangements, exhibiting unique behaviors in reactions with various acids and solvents. This compound undergoes significant structural transformations under different conditions, leading to a variety of products with potential applications in synthetic chemistry (Barmettler & Hansen, 1990).

2. Fluorescent Thermometer Development

This compound is integral in developing a ratiometric fluorescent thermometer. Its unusual intensification of fluorescence with temperature rise makes it a promising candidate for temperature-sensitive applications (Cao et al., 2014).

3. Degradation by Hydroxyl Radicals

Research has focused on understanding the interaction between 2,6-dimethyl-aniline and hydroxyl radicals. This is crucial for environmental studies, especially in the degradation of pollutants (Boonrattanakij, Lu, & Anotai, 2009).

4. Synthesis and Characterization in Complexes

The compound is used in the synthesis and characterization of various metal complexes. These complexes have potential applications in catalysis and material science (Mechria, Dridi, & Msaddek, 2015).

5. Ozonolysis in Aqueous Solutions

Studies on the ozonolysis of dimethyl-aniline derivatives, including 2,6-dimethyl-aniline, in acidic aqueous solutions provide insights into the chemical transformations and potential environmental implications (Machulek et al., 2009).

6. Transesterification and N-Methylation Reactions

Investigations into the transesterification of cyclic carbonates and selective N-methylation of anilines, including 2,6-dimethyl-aniline, have potential applications in green chemistry and sustainable practices (Selva, Perosa, & Fabris, 2008).

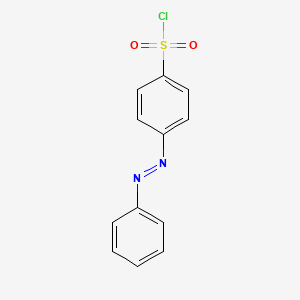

7. Steric Effects in C-C Coupling Reactions

Research into the steric effects of various substituents on anilines, including 2,6-dimethyl-aniline, in C-C coupling reactions, is crucial for understanding and designing complex organic syntheses (Vrána et al., 2020).

8. Photophysical Studies

Photophysical studies of probes involving dimethyl-aniline derivatives provide valuable insights into their behavior in different solvents and can be applied in studying biological systems and material sciences (Moreno Cerezo et al., 2001).

9. Electron Donor Properties

The lone electron pair donor quality of the imino function in 2,6-dimethyl-anilines has been explored, highlighting its reactivity and potential applications in synthetic chemistry (Knorr et al., 1993).

10. Cyclopalladation and Crystal Structure Studies

Cyclopalladation reactions involving 2,6-dimethyl-anilines have been investigated, providing insights into the crystal structures and potential applications in material science and catalysis (Munno, Ghedini, & Neve, 1995).

Safety And Hazards

The safety data sheet for a related compound, 2,6-Dimethylaniline, indicates that it is combustible, causes skin and eye irritation, may cause respiratory irritation, and is suspected of causing cancer4. It is harmful if swallowed or in contact with skin4.

Direcciones Futuras

The future directions for the use or study of 2,6-dimethyl-N-prop-2-ynyl-aniline are not specified in the search results.

Relevant Papers

One relevant paper discusses the acid-catalyzed rearrangement of N-Propargylanilines5. However, the paper does not specifically mention 2,6-dimethyl-N-prop-2-ynyl-aniline5.

Propiedades

IUPAC Name |

2,6-dimethyl-N-prop-2-ynylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-4-8-12-11-9(2)6-5-7-10(11)3/h1,5-7,12H,8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISACQIQEYNRYHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50305976 | |

| Record name | 2,6-dimethyl-N-prop-2-ynyl-aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50305976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-dimethyl-N-prop-2-ynyl-aniline | |

CAS RN |

74248-48-9 | |

| Record name | NSC172999 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-dimethyl-N-prop-2-ynyl-aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50305976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.